molecular formula C14H15BrN2O2 B13880973 Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate

Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate

Cat. No.: B13880973
M. Wt: 323.18 g/mol
InChI Key: BMDPKKNTTYVPQH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate typically involves the reaction of 4-bromobenzyl bromide with ethyl imidazole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-1-ethylimidazole-2-carboxylate
  • Ethyl 4-(4-fluorophenyl)-1-ethylimidazole-2-carboxylate
  • Ethyl 4-(4-methylphenyl)-1-ethylimidazole-2-carboxylate

Uniqueness

Ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets . Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-1-ethylimidazole-2-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-3-17-9-12(10-5-7-11(15)8-6-10)16-13(17)14(18)19-4-2/h5-9H,3-4H2,1-2H3

InChI Key

BMDPKKNTTYVPQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C(=O)OCC)C2=CC=C(C=C2)Br

Origin of Product

United States

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